5-Methyl-2-[2-(phenylsulfanyl)ethyl]-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one is an organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms This particular compound is characterized by the presence of a phenylthioethyl group and a methyl group attached to the pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the condensation of 3-methyl-1H-pyrazol-5(4H)-one with 2-bromoethyl phenyl sulfide in the presence of a base such as potassium carbonate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:
Oxidation: The phenylthioethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyrazole ring can be reduced under specific conditions to form dihydropyrazoles.
Substitution: The methyl group on the pyrazole ring can be substituted with other functional groups through electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydropyrazoles.
Substitution: Various substituted pyrazoles depending on the electrophile used.
Scientific Research Applications
3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one has found applications in several areas of scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Industry: It may be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it could inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved would depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-3-methyl-1H-pyrazol-5(4H)-one: Similar structure but lacks the phenylthioethyl group.
3-Methyl-1-(2-(methylthio)ethyl)-1H-pyrazol-5(4H)-one: Similar structure but with a methylthioethyl group instead of phenylthioethyl.
3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazole: Similar structure but lacks the carbonyl group at the 5-position.
Uniqueness
3-Methyl-1-(2-(phenylthio)ethyl)-1H-pyrazol-5(4H)-one is unique due to the presence of both a phenylthioethyl group and a carbonyl group on the pyrazole ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research applications.
Properties
CAS No. |
55294-10-5 |
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Molecular Formula |
C12H14N2OS |
Molecular Weight |
234.32 g/mol |
IUPAC Name |
5-methyl-2-(2-phenylsulfanylethyl)-4H-pyrazol-3-one |
InChI |
InChI=1S/C12H14N2OS/c1-10-9-12(15)14(13-10)7-8-16-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3 |
InChI Key |
LPMVKVNEICSOPU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1)CCSC2=CC=CC=C2 |
Origin of Product |
United States |
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